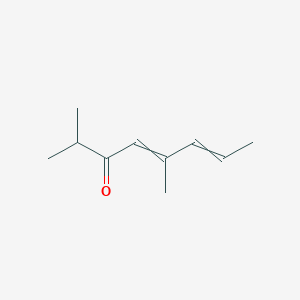
2,5-Dimethylocta-4,6-dien-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethylocta-4,6-dien-3-one is an organic compound characterized by its unique structure, which includes a conjugated diene system and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylocta-4,6-dien-3-one can be achieved through several methods. One common approach involves the aldol condensation of suitable aldehydes and ketones, followed by dehydration to form the conjugated diene system. For example, the reaction between 2,5-dimethylhexanal and acetone under basic conditions can yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale aldol condensation reactions, utilizing catalysts to enhance reaction rates and yields. The process may also include purification steps such as distillation or recrystallization to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dimethylocta-4,6-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The conjugated diene system allows for electrophilic addition reactions, such as Diels-Alder reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or hydrogen halides can be used for addition reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives or addition products.
Aplicaciones Científicas De Investigación
2,5-Dimethylocta-4,6-dien-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethylocta-4,6-dien-3-one involves its interaction with various molecular targets. The conjugated diene system allows for interactions with electrophilic species, while the ketone group can participate in nucleophilic addition reactions. These interactions can lead to the formation of reactive intermediates, which may exert biological effects through pathways such as oxidative stress or enzyme inhibition.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethylhex-3-ene-2-one: Similar structure but lacks the conjugated diene system.
2,5-Dimethylhepta-4,6-dien-3-one: Similar structure with a different carbon chain length.
Propiedades
Número CAS |
93626-97-2 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
2,5-dimethylocta-4,6-dien-3-one |
InChI |
InChI=1S/C10H16O/c1-5-6-9(4)7-10(11)8(2)3/h5-8H,1-4H3 |
Clave InChI |
QJOKTXLNLSZGEP-UHFFFAOYSA-N |
SMILES canónico |
CC=CC(=CC(=O)C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Chloro-2,3,5,6-tetrafluoro-4-[(4-methylphenyl)sulfanyl]benzene](/img/structure/B14343492.png)
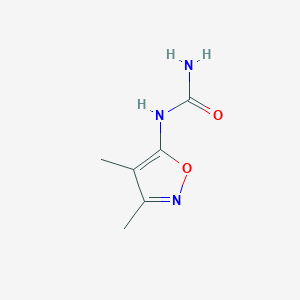
![2-(2-{2-[(Dodecan-5-yl)oxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14343499.png)
![Benzenamine, N-ethyl-4-[[4-(ethylamino)-3-methylphenyl][4-(ethylimino)-3-methyl-2,5-cyclohexadien-1-ylidene]methyl]-2-methyl-, monoacetate](/img/structure/B14343500.png)
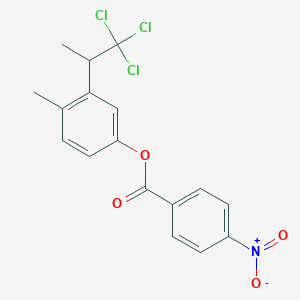
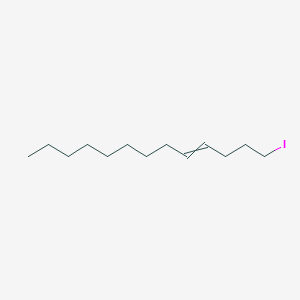
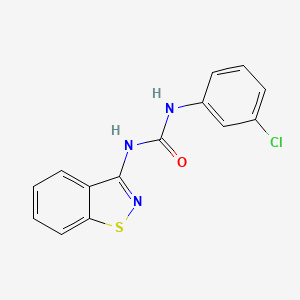

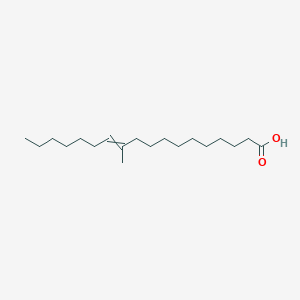
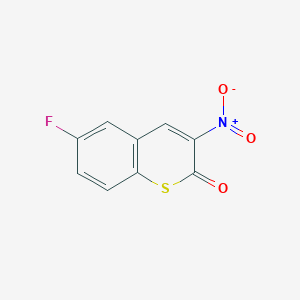

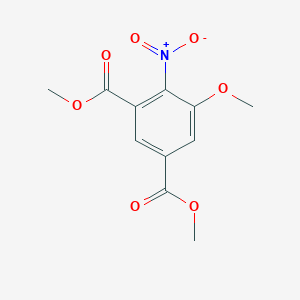
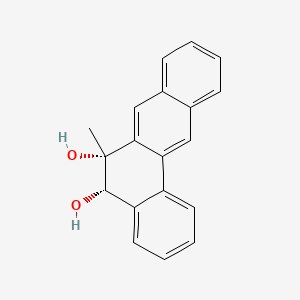
![5-[(3-Methoxypropyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14343583.png)
